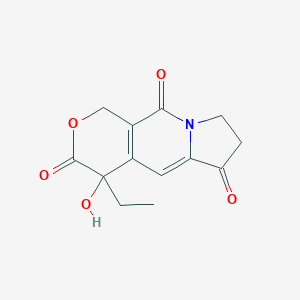

(rac)-Exatecan Intermediate 1

Beschreibung

The exact mass of the compound 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKWOGMVAOYVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326908 | |

| Record name | 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10298-40-5 | |

| Record name | 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (rac)-Exatecan Intermediate 1: Chemical Properties, Structure, and Synthetic Utility

This compound is a pivotal precursor in the synthesis of Exatecan, a potent topoisomerase I inhibitor. Exatecan is a derivative of camptothecin and serves as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[1][2][3] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols associated with this compound, intended for professionals in drug discovery and development.

Chemical Properties and Structure

This compound is a synthetic, racemic compound that belongs to the camptothecin class of molecules.[4] It serves as a key building block for the hexacyclic camptothecin analogue, Exatecan.

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₅ | [5] |

| Molecular Weight | 263.25 g/mol | [5] |

| CAS Number | 102978-40-5 | [5] |

| Appearance | Solid | [1] |

| Color | Yellow / Off-white to yellow | [1][5] |

| SMILES | O=C1C2=C(C=C3C(=O)CCN13)C(O)(C(=O)OC2)CC | [5] |

| Purity | Typically >99% (e.g., 99.78%, 99.97%) | [5][6] |

Solubility Data

The solubility of this compound is a critical parameter for its use in synthesis and biological assays.

| Solvent System | Solubility | Notes | Reference |

| DMSO | 80 mg/mL (303.89 mM) | Sonication is recommended | [5] |

| DMSO | 25 mg/mL (94.97 mM) | Ultrasonic may be needed | [1] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (7.6 mM) | Sonication is recommended | [5] |

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

| Condition | Duration | Reference |

| Powder (-20°C) | 3 years | [5] |

| In Solvent (-80°C) | 1 year | [5] |

| In Solvent (-80°C) | 6 months | [2] |

| In Solvent (-20°C) | 1 month | [4] |

Role in Exatecan Synthesis and Mechanism of Action

This compound is a precursor to Exatecan, a potent anticancer agent. The workflow from the intermediate to the final ADC and its mechanism of action are crucial for understanding its application.

Synthetic Pathway to Antibody-Drug Conjugate (ADC)

The intermediate is a cornerstone in the multi-step synthesis of Exatecan-based ADCs. The logical workflow involves the elaboration of the core structure to form Exatecan, which is then attached to a linker-payload system for conjugation to a monoclonal antibody.

Caption: From Intermediate to Antibody-Drug Conjugate (ADC).

Mechanism of Action of Exatecan

Exatecan, the product derived from the intermediate, is a potent inhibitor of Topoisomerase I (TOP1).[5] Its cytotoxic effect is achieved by trapping the TOP1-DNA cleavage complex, which ultimately leads to double-strand DNA breaks and apoptotic cell death in rapidly dividing cancer cells.[7]

Caption: Exatecan traps the TOP1-DNA complex, causing cell death.

Experimental Protocols

The following protocols are provided as a reference for handling and utilizing this compound and its derivatives.

Preparation of Stock Solutions (In Vitro)

A standard protocol for preparing a stock solution for in vitro experiments is outlined below.

-

Objective: To prepare a high-concentration stock solution in DMSO.

-

Materials:

-

This compound powder

-

Anhydrous or newly opened DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortexer and/or sonicator

-

-

Protocol:

-

Accurately weigh the desired amount of this compound powder in a sterile vial.

-

Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 25 mg/mL stock, add 1 mL of DMSO to 25 mg of the compound).[1]

-

Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.[1] Note that hygroscopic DMSO can significantly impact solubility.[1]

-

Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (6-12 months).[2][4]

-

Preparation of Formulation for In Vivo Studies

A common formulation for administering related compounds in animal models is a co-solvent system.

-

Objective: To prepare a clear solution for in vivo administration.

-

Materials:

-

DMSO stock solution (e.g., 25 mg/mL)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

-

-

Protocol:

-

This protocol is adapted for a target concentration of ≥ 2.08 mg/mL.[1]

-

Prepare a clear stock solution in DMSO first (e.g., 20.8 mg/mL).[1]

-

In a sterile tube, sequentially add the co-solvents. For a 1 mL final volume:

-

The final formulation should be a clear solution. This protocol should be optimized based on the specific animal model and administration route.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

While a specific method for this compound is not detailed in the provided results, a general reverse-phase HPLC method for camptothecin derivatives can be adapted for purity analysis and quantification.

-

Objective: To determine the purity of this compound.

-

Instrumentation & Columns:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., Puresil C18, 4.6 mm × 150 mm)

-

-

Mobile Phase (Isocratic or Gradient):

-

A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3 with phosphoric acid).

-

-

General Procedure:

-

Prepare the mobile phase and degas it.

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Prepare a standard solution of the analyte in a suitable solvent (e.g., DMSO or mobile phase).

-

Inject a defined volume (e.g., 50-80 µL) of the sample solution.

-

Monitor the elution profile at a suitable wavelength (e.g., 225 nm for camptothecin).[6]

-

The purity can be calculated based on the area of the main peak relative to the total peak area.

-

This guide provides foundational information for researchers working with this compound. For detailed synthetic procedures, consulting the referenced patents is recommended. All experimental work should be conducted in accordance with laboratory safety standards.

References

(rac)-Exatecan Intermediate 1 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (rac)-Exatecan Intermediate 1, a key building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan. This document outlines its chemical properties, and its role in the broader context of cancer research and antibody-drug conjugate (ADC) development.

Core Compound Data

This compound is a crucial precursor in the chemical synthesis of Exatecan, a derivative of camptothecin.[1][2] Exatecan and its analogues are recognized for their potential as cytotoxic payloads in ADCs, targeting a variety of cancers.[3]

| Property | Value | Source |

| CAS Number | 102978-40-5 | [1][2][4] |

| Molecular Weight | 263.25 g/mol | [1][3][5] |

| Molecular Formula | C₁₃H₁₃NO₅ | [1][5] |

Mechanism of Action: Targeting Topoisomerase I

This compound itself is not the active therapeutic agent. However, it is a critical component in the synthesis of Exatecan, which exerts its anticancer effects by inhibiting DNA topoisomerase I.[1][2][3] This enzyme plays a vital role in relieving torsional stress in DNA during replication and transcription.

The following diagram illustrates the simplified signaling pathway of topoisomerase I inhibition by camptothecin derivatives like Exatecan.

Caption: Topoisomerase I Inhibition by Exatecan.

By stabilizing the cleavable complex formed between topoisomerase I and DNA, Exatecan prevents the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which, upon collision with the replication fork, are converted into cytotoxic double-strand breaks, ultimately inducing apoptosis.

Experimental Workflow: Synthesis of Exatecan

The synthesis of Exatecan from its intermediates is a multi-step process. While detailed proprietary synthesis protocols are not publicly available, a generalized workflow can be conceptualized. The following diagram illustrates a logical flow for the synthesis and subsequent conjugation in an ADC context.

Caption: Conceptual Synthesis and Conjugation Workflow.

This generalized workflow highlights the critical role of this compound as a foundational element in the production of a sophisticated anti-cancer therapeutic. The subsequent steps involving chemical modifications, linker attachment, and antibody conjugation are essential for creating a targeted and effective ADC.

References

(rac)-Exatecan Intermediate 1 solubility in different organic solvents

To provide a useful response that aligns with the user's request for a technical guide format, I will generate a template that researchers, scientists, and drug development professionals can use to structure their own findings on the solubility of a given intermediate. This template will include the requested data presentation, experimental protocol details, and Graphviz visualizations for a hypothetical experimental workflow.

This guide provides a framework for characterizing the solubility of a pharmaceutical intermediate in various organic solvents, a critical step in process development and optimization.

Solubility Data

A comprehensive understanding of an intermediate's solubility is fundamental for designing efficient crystallization, purification, and formulation processes. The following table summarizes the solubility of a hypothetical intermediate in a range of common organic solvents at a specified temperature.

Table 1: Solubility of Intermediate X in Various Organic Solvents at 25 °C

| Solvent | Chemical Formula | Dielectric Constant (at 20 °C) | Solubility (g/L) | Observations |

| Methanol | CH₃OH | 32.7 | [Insert Data] | [e.g., Forms clear solution] |

| Ethanol | C₂H₅OH | 24.5 | [Insert Data] | [e.g., Forms clear solution] |

| Isopropanol | C₃H₈O | 19.9 | [Insert Data] | [e.g., Slightly cloudy suspension] |

| Acetone | C₃H₆O | 20.7 | [Insert Data] | [e.g., Forms clear solution] |

| Acetonitrile | C₂H₃N | 37.5 | [Insert Data] | [e.g., Forms clear solution] |

| Dichloromethane | CH₂Cl₂ | 9.1 | [Insert Data] | [e.g., Forms clear solution] |

| Toluene | C₇H₈ | 2.4 | [Insert Data] | [e.g., Low solubility, solid remains] |

| Heptane | C₇H₁₆ | 1.9 | [Insert Data] | [e.g., Insoluble] |

| Tetrahydrofuran | C₄H₈O | 7.5 | [Insert Data] | [e.g., Forms clear solution] |

| N,N-Dimethylformamide | C₃H₇NO | 36.7 | [Insert Data] | [e.g., High solubility] |

Experimental Protocol: Isothermal Solubility Determination

The following protocol outlines a standard method for determining the equilibrium solubility of a compound in various solvents at a constant temperature.

2.1. Materials and Equipment

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

The intermediate compound

-

Selected organic solvents (HPLC grade or higher)

2.2. Procedure

-

Sample Preparation: Add an excess amount of the intermediate to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Solvent Addition: Add a known volume or mass of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the solid to settle. For fine suspensions, centrifugation may be necessary.

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial or volumetric flask. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot under reduced pressure or a stream of nitrogen and weigh the remaining solid.

-

Chromatographic Method (HPLC): Dilute the filtered aliquot with a suitable mobile phase and analyze it using a validated HPLC method to determine the concentration of the dissolved intermediate. A calibration curve prepared with known concentrations of the intermediate is required for this method.

-

-

Data Calculation: Calculate the solubility in grams per liter (g/L) or other appropriate units based on the amount of dissolved solid and the volume of the solvent.

Visualizations

Diagrams can effectively illustrate experimental workflows and logical relationships in solubility studies.

Caption: Workflow for Isothermal Solubility Determination.

Caption: Key Factors Influencing the Solubility of a Pharmaceutical Intermediate.

The Convergent Synthesis of Exatecan: A Deep Dive into the Role of (rac)-Exatecan Intermediate 1

For Immediate Release

This technical guide provides a comprehensive analysis of the pivotal role of (rac)-Exatecan Intermediate 1 in the convergent synthesis of Exatecan, a potent topoisomerase I inhibitor. Addressed to researchers, scientists, and professionals in drug development, this document details the mechanism of action of this key intermediate, presents quantitative data, outlines experimental protocols, and visualizes the synthetic pathway.

Introduction: The Significance of Exatecan and its Synthesis

Exatecan is a semi-synthetic derivative of camptothecin, a natural product with significant antitumor activity. As a critical component of antibody-drug conjugates (ADCs), Exatecan's efficient synthesis is of paramount importance. The manufacturing process typically employs a convergent strategy, which involves the synthesis of two complex molecular fragments that are later joined to form the final drug molecule. One of these crucial building blocks is the chiral tricyclic lactone, formally known as (rac)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, and referred to herein as this compound.

The Role of this compound: A Key Player in the Friedländer Annulation

The primary "mechanism of action" of this compound within the synthesis of Exatecan is its function as a key reactant in the Friedländer annulation. This classic organic reaction is employed to construct the quinoline core of the final Exatecan molecule.

In this pivotal step, this compound, which contains a reactive ketone, undergoes a condensation reaction with a substituted aminonaphthalene derivative, referred to in patent literature as "EXA-aniline". This reaction, catalyzed by an acid such as pyridinium p-toluenesulfonate (PPTS), results in the formation of the pentacyclic core of Exatecan. The reaction is typically carried out in a high-boiling solvent mixture like toluene and o-cresol at elevated temperatures.

The chemical transformation involves the formation of an enamine or enol from this compound, which then attacks the carbonyl group of the aminonaphthalene precursor. Subsequent cyclization and dehydration lead to the formation of the fused quinoline ring system.

Quantitative Data

The efficiency of the Friedländer annulation step is crucial for the overall yield of the Exatecan synthesis. The following table summarizes key quantitative parameters for this reaction.

| Parameter | Value | Analytical Method |

| Yield | Not explicitly stated in reviewed literature | HPLC |

| Purity | High (exact percentage not specified) | HPLC, NMR |

Experimental Protocols

The following is a representative experimental protocol for the Friedländer annulation step in the synthesis of Exatecan, based on publicly available patent information.

Synthesis of the Exatecan Core via Friedländer Annulation

-

Reactants:

-

This compound ((rac)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione)

-

EXA-aniline (1-amino-8-fluoro-7-methyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-aminium chloride)

-

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS)

-

Solvent: Toluene and o-cresol

-

Procedure:

-

A reaction vessel is charged with EXA-aniline, this compound, PPTS, toluene, and o-cresol.

-

The mixture is heated to a temperature between 90 °C and 130 °C.

-

The reaction is stirred vigorously for a sufficient time to reach completion, typically 16 hours or more.

-

Upon completion, the reaction mixture is cooled, and the crude product is subjected to a deprotection step using methanesulfonic acid to yield Exatecan mesylate.

-

The final product is purified through crystallization.

-

Visualizing the Synthesis: Diagrams and Workflows

To further elucidate the role of this compound, the following diagrams, generated using the DOT language, illustrate the key reaction and the overall synthetic workflow.

Caption: Friedländer Annulation of this compound.

Caption: Convergent Synthesis Workflow for Exatecan.

Conclusion

This compound is a cornerstone in the convergent synthesis of Exatecan. Its chemical reactivity in the Friedländer annulation allows for the efficient construction of the complex pentacyclic core of the final drug molecule. Understanding the mechanism, optimizing the reaction conditions, and ensuring the purity of this intermediate are critical for the successful and scalable production of this important anticancer agent. This guide provides a foundational understanding for researchers and professionals dedicated to advancing the synthesis of Exatecan and other complex pharmaceutical compounds.

The Pivotal Role of (rac)-Exatecan Intermediate 1 in the Synthesis of Camptothecin Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and utilization of (rac)-Exatecan Intermediate 1, a key building block in the development of novel camptothecin analogs. Camptothecins are a critical class of anticancer agents that function by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair. The strategic use of this compound allows for the efficient construction of the pentacyclic core structure of these potent therapeutic agents. This document details the synthetic pathways, experimental protocols, and quantitative data associated with this intermediate, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Core Intermediate: this compound

This compound, systematically named (rac)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a tricyclic ketone that serves as the DE-ring synthon for the construction of camptothecin and its analogs. Its structure contains the crucial lactone ring and a chiral center at the C4 position, which is essential for the biological activity of the final camptothecin product. While the (S)-enantiomer is the biologically active form, the racemic mixture is a valuable precursor in synthetic campaigns, often used in initial studies or where subsequent resolution or stereoselective synthesis is planned.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₃H₁₃NO₅ |

| Molecular Weight | 263.25 g/mol |

| CAS Number | 102978-40-5 |

| Appearance | Off-white to pale yellow solid |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the indolizine and pyranone ring systems. While various synthetic routes have been reported, a common strategy involves the initial formation of a substituted pyridine derivative, followed by the elaboration of the fused ring system.

Representative Synthetic Pathway

A plausible synthetic route, adapted from various reported syntheses of camptothecin intermediates, is outlined below. This pathway illustrates the key transformations required to assemble the tricyclic core.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of a Key Precursor

The following protocol is a representative example of a key step in the synthesis of the camptothecin DE-ring system, adapted from literature procedures.

Reaction: Dieckmann Condensation to form the Tricyclic Core

-

Reactants: Diethyl 2-(2-oxopropyl)-5-(carboxymethyl)-3-pyridinecarboxylate (1.0 eq)

-

Reagents: Sodium ethoxide (1.1 eq)

-

Solvent: Anhydrous ethanol

-

Procedure:

-

To a solution of the pyridine diester in anhydrous ethanol at room temperature, add sodium ethoxide portion-wise.

-

Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and neutralize with a slight excess of acetic acid.

-

Remove the solvent under reduced pressure.

-

The resulting residue is then subjected to acidic workup (e.g., with dilute HCl) to effect hydrolysis and decarboxylation, yielding the tricyclic ketone.

-

Purify the crude product by column chromatography on silica gel.

-

Application in Camptothecin Analog Synthesis: The Friedländer Annulation

The most common and efficient method for constructing the pentacyclic camptothecin skeleton from this compound is the Friedländer annulation. This reaction involves the condensation of the tricyclic ketone with a substituted 2-aminobenzaldehyde or a related derivative in the presence of an acid or base catalyst. The choice of the 2-aminobenzaldehyde derivative allows for the introduction of various substituents on the A-ring of the camptothecin analog, enabling the exploration of structure-activity relationships (SAR).

Caption: General workflow for camptothecin analog synthesis.

Experimental Protocol: Friedländer Annulation

The following is a general protocol for the Friedländer annulation to synthesize a camptothecin analog.

-

Reactants:

-

This compound (1.0 eq)

-

Substituted 2-aminobenzaldehyde (e.g., 2-amino-5-fluorobenzaldehyde) (1.1 eq)

-

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq) or Acetic Acid (solvent and catalyst)

-

Solvent: Toluene or Acetic Acid

-

Procedure:

-

A mixture of this compound, the substituted 2-aminobenzaldehyde, and the catalyst in the chosen solvent is heated to reflux.

-

The reaction is monitored by TLC until the starting materials are consumed (typically 8-24 hours).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Quantitative Data for Representative Camptothecin Analogs

The following table summarizes representative yields for the synthesis of various camptothecin analogs starting from the tricyclic ketone intermediate via the Friedländer reaction, as adapted from literature reports on similar syntheses.

Table 2: Synthesis of Camptothecin Analogs via Friedländer Annulation

| 2-Aminobenzaldehyde Substituent | Camptothecin Analog | Typical Yield (%) |

| Unsubstituted | (rac)-Camptothecin | 75-85% |

| 5-Fluoro | (rac)-10-Fluoro-camptothecin | 70-80% |

| 4-Methyl | (rac)-9-Methyl-camptothecin | 65-75% |

| 5-Chloro | (rac)-10-Chloro-camptothecin | 72-82% |

Note: Yields can vary depending on the specific reaction conditions and the reactivity of the substituted 2-aminobenzaldehyde.

Spectroscopic Data

The structural elucidation of the synthesized compounds relies on standard spectroscopic techniques.

Table 3: Representative Spectroscopic Data for a Camptothecin Analog

| Technique | Key Signals |

| ¹H NMR | δ (ppm): 8.0-8.5 (aromatic protons), 7.2-7.8 (aromatic protons), 5.2-5.7 (lactone protons), 4.0-4.5 (methylene protons), 1.0-1.5 (ethyl protons) |

| ¹³C NMR | δ (ppm): >170 (lactone carbonyl), 150-160 (aromatic carbons), 120-140 (aromatic carbons), ~70 (quaternary carbon of the lactone), ~50 (methylene carbons) |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the analog |

Signaling Pathway of Camptothecin Action

Camptothecin and its analogs exert their cytotoxic effects by targeting the topoisomerase I (Top1)-DNA complex. The following diagram illustrates this mechanism of action.

Caption: Mechanism of Topoisomerase I inhibition.

Conclusion

This compound is a versatile and indispensable precursor in the synthesis of a wide array of camptothecin analogs. Its efficient synthesis and subsequent utilization in the Friedländer annulation provide a robust platform for the development of novel topoisomerase I inhibitors. This guide has provided a detailed overview of the synthesis, application, and mechanistic relevance of this key intermediate, offering a valuable resource for scientists engaged in the design and development of next-generation anticancer therapeutics. The ability to readily access diverse analogs through this intermediate will continue to fuel the discovery of more effective and less toxic cancer treatments.

The Genesis of a Topoisomerase I Inhibitor: A Technical Guide to the Discovery and Synthesis of Exatecan Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951f) is a potent, semi-synthetic, and water-soluble analog of the natural product camptothecin. As a powerful topoisomerase I inhibitor, it has become a critical component in the field of oncology, most notably as the cytotoxic payload in the antibody-drug conjugate (ADC) Trastuzumab deruxtecan. The complex molecular structure of Exatecan demands a sophisticated, multi-step synthetic approach, where the efficient preparation of key intermediates is crucial to the overall success of the synthesis. This technical guide delves into the historical development and discovery of the synthetic pathways leading to Exatecan, providing a detailed examination of its core intermediates. We will explore the experimental methodologies for their synthesis, present quantitative data for key reaction steps, and visualize the intricate chemical and biological pathways involved.

Historical Context: From a Chinese Tree to a Potent Anticancer Agent

The story of Exatecan begins with the discovery of camptothecin in 1966 by Monroe E. Wall and Mansukh C. Wani.[1][2] This pentacyclic quinoline alkaloid was isolated from the bark of the Camptotheca acuminata tree, a plant used in traditional Chinese medicine.[1][2] While camptothecin demonstrated significant antitumor activity, its clinical development was hindered by poor water solubility and the instability of its lactone ring at physiological pH.[3][4] These limitations spurred decades of research into synthetic analogs with improved pharmacological properties.[3][4][5] This extensive structure-activity relationship (SAR) work ultimately led to the development of Exatecan, a second-generation topoisomerase I inhibitor with enhanced water solubility and potent, targeted activity against cancer cells.[3][6]

Synthetic Strategy: A Convergent Approach

The total synthesis of Exatecan is most commonly achieved through a convergent strategy.[3][4] This approach involves the independent synthesis of two key structural fragments, which are then coupled and elaborated to form the final pentacyclic drug molecule.[3][4] This method is generally more efficient for complex molecules than a linear synthesis, as it allows for the parallel construction of different parts of the molecule, often leading to higher overall yields.[7]

The two primary intermediates in the convergent synthesis of Exatecan are:

-

A functionalized aminonaphthalene core : This fragment constitutes the "left-hand" portion of the Exatecan molecule. A key intermediate in its synthesis is often referred to as Exatecan Intermediate 2 .[3][4]

-

A chiral tricyclic lactone : This enantiomerically pure fragment, (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione , forms the "right-hand" portion of the molecule and contains the crucial stereocenter that is essential for biological activity.[3][4][]

The following sections will provide detailed experimental protocols for the synthesis of these pivotal intermediates.

Experimental Protocols

Synthesis of the Aminonaphthalene Core: Exatecan Intermediate 2

A widely documented pathway to Exatecan Intermediate 2 commences with the readily available starting material, 3-fluoro-4-methylaniline.[3][4] The synthesis involves a sequence of fundamental organic transformations.

Step 1: Acylation of 3-Fluoro-4-methylaniline

-

Objective: To protect the amino group and introduce an acetyl moiety.

-

Procedure: 3-Fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base, such as pyridine. The reaction is typically conducted at a temperature between 15–30°C for 1–2 hours.[4]

-

Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be further purified by recrystallization or column chromatography.[4]

Step 2: Bromination

-

Objective: To introduce a bromine atom at a specific position on the aromatic ring.

-

Procedure: The acetylated product from the previous step undergoes bromination.

Step 3: Suzuki-Miyaura Cross-Coupling

-

Objective: To introduce the isoindoline-1,3-dione moiety.

-

Procedure: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed. Key parameters for this reaction include the use of a palladium catalyst, such as Pd(PPh₃)₄ (typically 5–10 mol%), in a solvent like tetrahydrofuran (THF). The reaction is generally heated to a temperature of 60–80°C for 6–8 hours.[4]

Step 4: Acid-Mediated Rearrangement

-

Objective: To form the final aminonaphthalene core structure.

-

Procedure: The product from the cross-coupling reaction undergoes a rearrangement mediated by an acid, such as hydrochloric acid in methanol, to yield Exatecan Intermediate 2 hydrochloride.[4]

Synthesis of the Chiral Tricyclic Lactone

The synthesis of the enantiomerically pure (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is a critical step, as the stereochemistry at the C4 position is vital for the biological activity of Exatecan.[3][4]

-

Objective: To synthesize the key chiral lactone intermediate.

-

Starting Material: A suitable precursor, as described in the scientific literature.

-

Procedure: In a representative procedure, 4.3 g (100 mmol) of the starting material is dissolved in 200 ml of dichloromethane and treated with 200 ml of 2M sulfuric acid. The mixture is then stirred at room temperature for 2 hours.[4][9]

-

Work-up and Purification: The organic layer is separated, washed with saturated brine, and subsequently dried. The solvent is removed under reduced pressure. The crude product is then recrystallized from isopropanol to yield the desired S-tricyclic lactone.[4][9]

Quantitative Data on Key Intermediates

The efficiency of a multi-step synthesis is critically evaluated by the yields and purity of its intermediates. The following table summarizes the available quantitative data for the key intermediates in the synthesis of Exatecan.

| Intermediate | Synthetic Step(s) | Yield (%) | Purity (%) | Analytical Method |

| Exatecan Intermediate 2 (hydrochloride) | 4 steps from 3-fluoro-4-methylaniline | 27.8 | 99.3 - 99.7 | HPLC |

| (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | Hydrolysis and cyclization of precursor | 57 | Not Reported | Not Reported |

Visualization of Synthetic and Biological Pathways

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the synthetic workflow for Exatecan Intermediate 2 and the mechanism of action of Exatecan.

Caption: Synthetic workflow for Exatecan Intermediate 2.

Caption: Mechanism of Topoisomerase I inhibition by Exatecan.

Mechanism of Action: A Molecular Trap

Exatecan exerts its potent cytotoxic effects by inhibiting the nuclear enzyme DNA topoisomerase I.[5][10] This enzyme is essential for relieving the torsional stress in DNA that occurs during replication and transcription.[5][10] Topoisomerase I achieves this by creating a transient single-strand break in the DNA, allowing the DNA to unwind, and then resealing the break.[5]

Exatecan's mechanism of action involves trapping the topoisomerase I enzyme in a covalent complex with DNA, known as the cleavable complex.[5][10] By binding to this complex, Exatecan prevents the re-ligation of the DNA strand.[5] This stabilization of the cleavable complex leads to an accumulation of single-strand DNA breaks. When a replication fork encounters this stabilized complex, it results in the formation of a double-strand DNA break, a catastrophic event for the cell that ultimately triggers programmed cell death, or apoptosis.[5][10]

Conclusion

The development of Exatecan represents a significant advancement in the field of oncology, born from decades of research aimed at overcoming the limitations of the natural product camptothecin. The convergent synthetic strategy, which relies on the efficient and high-purity synthesis of key intermediates like the aminonaphthalene core and the chiral tricyclic lactone, has been instrumental in making this potent therapeutic agent accessible. This technical guide has provided an in-depth look at the historical context, synthetic methodologies, and mechanism of action of Exatecan, with the goal of serving as a valuable resource for researchers and professionals dedicated to the ongoing development of novel cancer therapies. The continued refinement of the synthesis of Exatecan and its intermediates will undoubtedly play a crucial role in the future of targeted cancer treatments and the development of next-generation antibody-drug conjugates.

References

- 1. Exatecan Intermediate 2 hydrochloride | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. (S)-4-Ethyl-4-hydroxy-7,8-Dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-Trione at Best Prices, Purity: 99% [chemvonbiotech.com]

- 9. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]

- 10. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Overview of (rac)-Exatecan Intermediate 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data currently available for (rac)-Exatecan Intermediate 1, a key building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan. This document collates available data on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside a detailed experimental protocol for a closely related enantiomer.

Core Spectroscopic Data

This compound, systematically named (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, possesses the molecular formula C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol . While specific quantitative spectroscopic data is not widely published, the following tables summarize the available information.

Table 1: ¹H NMR Spectroscopic Data Summary

| Parameter | Value |

| Description | A Certificate of Analysis for this compound has confirmed that the ¹H NMR spectrum is consistent with the expected chemical structure.[1] |

| Purity (by NMR) | ≥98.0%[1] |

Note: Detailed chemical shifts (δ), multiplicities, and coupling constants (J) are not publicly available at the time of this report.

Table 2: IR Spectroscopic Data Summary

| Parameter | Value |

| Expected Absorptions | Based on the structure, characteristic peaks for hydroxyl (O-H), carbonyl (C=O) of lactone and ketone, and C-O ether linkages are anticipated. |

Note: Experimentally obtained IR absorption frequencies (cm⁻¹) are not publicly available at the time of this report.

Table 3: Mass Spectrometry Data Summary

| Parameter | Value |

| Molecular Formula | C₁₃H₁₃NO₅ |

| Molecular Weight | 263.25 |

| Expected [M+H]⁺ | m/z 264.08 |

Note: Specific fragmentation patterns and experimentally observed m/z values are not publicly available at the time of this report.

Synthesis of Exatecan Intermediate 1

While a specific protocol for the racemic mixture is not detailed in the available literature, a representative synthesis for the enantiomerically pure (S)-enantiomer has been described. This procedure provides valuable insight into the synthetic methodology.

Experimental Protocol: Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione[2]

Objective: To synthesize the key chiral lactone intermediate of Exatecan.

Materials:

-

Compound (Formula 4) (4.3 g, 100 mmol) - The specific structure of "Compound (Formula 4)" is not detailed in the source material.

-

Dichloromethane (200 ml)

-

2M Sulfuric acid (200 ml)

-

Saturated brine

-

Isopropanol

Procedure:

-

A solution of Compound (Formula 4) (4.3 g, 100 mmol) in dichloromethane (200 ml) is prepared.

-

2M Sulfuric acid (200 ml) is added to the solution.

-

The mixture is stirred at room temperature for 2 hours.

-

The organic layer is separated, washed with saturated brine, and then dried.

-

The dichloromethane is removed under reduced pressure to yield the crude product.

-

The crude product is recrystallized from isopropanol to afford the purified S-tricyclic lactone (1.5 g).

Yield: 57%

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the (S)-enantiomer of Exatecan Intermediate 1.

Caption: Synthetic workflow for (S)-Exatecan Intermediate 1.

References

(rac)-Exatecan Intermediate 1 vs. Other Exatecan Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951f) is a potent, semi-synthetic camptothecin analogue that has garnered significant attention in oncology as a topoisomerase I inhibitor.[1] Its intricate pentacyclic structure necessitates a sophisticated multi-step synthesis, the efficiency of which is critically dependent on the strategic preparation of key intermediates. This technical guide provides an in-depth analysis of (rac)-Exatecan Intermediate 1, a crucial tricyclic lactone, and compares its synthesis and properties with other vital intermediates in the Exatecan synthesis pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of camptothecin analogues.

The total synthesis of Exatecan is often approached through a convergent strategy, which involves the independent synthesis of two primary fragments that are later coupled.[1][2] These key fragments are typically a substituted aminonaphthalene core and a chiral tricyclic lactone. This compound represents the racemic form of this pivotal tricyclic lactone.

Core Intermediates in Exatecan Synthesis

The synthesis of Exatecan relies on the efficient construction of several key intermediates. A comparative overview of the most critical ones is presented below.

| Intermediate | Structure | Role in Synthesis |

| This compound | (rac)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | Racemic precursor to the chiral tricyclic lactone, a core component of the Exatecan backbone. |

| (S)-Exatecan Intermediate 1 | (S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | Enantiomerically pure tricyclic lactone, essential for the biological activity of Exatecan.[1] |

| Exatecan Intermediate 2 | N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | A key aminonaphthalene core fragment that is coupled with the tricyclic lactone. |

| EXA-aniline | A functionalized aminonaphthalene derivative. | A precursor to the aminonaphthalene core, used in convergent synthesis strategies.[2] |

| EXA-trione | (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | Another designation for the chiral tricyclic lactone intermediate.[2] |

Quantitative Data on Key Intermediates

The efficiency of the synthesis of Exatecan is highly dependent on the yields and purity of its intermediates. The following table summarizes available quantitative data for key intermediates.

| Intermediate | Synthetic Step(s) | Yield (%) | Purity (%) | Analytical Method |

| This compound | Hydrolysis and cyclization of a suitable precursor | Not explicitly reported, but expected to be similar to the chiral version without resolution. | >99% (for the chiral version) | HPLC |

| (S)-Exatecan Intermediate 1 | Hydrolysis and cyclization of a precursor, followed by chiral resolution or asymmetric synthesis | 57 | >99 | HPLC, Chiral HPLC |

| Exatecan Intermediate 2 (hydrochloride) | 4 steps from 3-fluoro-4-methylaniline | 27.8 | 99.3 - 99.7 | HPLC |

| Alternative Precursor to Intermediate 2 | 3-step sequence | 37 | Not specified | Not specified |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, the racemic tricyclic lactone, generally follows a similar pathway to its chiral counterpart, omitting the steps for enantiomeric separation or the use of a chiral catalyst. The protocol below is a generalized procedure based on the synthesis of the chiral analogue.

Objective: To synthesize the racemic tricyclic lactone intermediate.

Starting Material: A suitable precursor, such as a substituted pyridinone derivative.

Procedure:

-

Hydrolysis: The starting material (1 equivalent) is dissolved in a suitable organic solvent (e.g., dichloromethane). An aqueous acid (e.g., 2M sulfuric acid) is added, and the mixture is stirred vigorously at room temperature for a specified period (e.g., 2 hours) to effect hydrolysis.

-

Work-up and Purification: The organic layer is separated, washed with saturated brine, and dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., isopropanol) to yield this compound.

Synthesis of (S)-Exatecan Intermediate 1

Objective: To synthesize the key chiral lactone intermediate.[1]

Starting Material: A suitable prochiral precursor.

Procedure:

-

Asymmetric Hydrolysis and Cyclization: 4.3 g (100 mmol) of the starting material is dissolved in 200 ml of dichloromethane and treated with 200 ml of 2M sulfuric acid. The mixture is stirred at room temperature for 2 hours.[1]

-

Work-up and Purification: The organic layer is separated, washed with saturated brine, and dried. The solvent is removed under reduced pressure, and the crude product is recrystallized from isopropanol to yield the S-tricyclic lactone.[1]

Synthesis of Exatecan Intermediate 2

Objective: To synthesize the aminonaphthalene core intermediate.[1]

Procedure:

-

Acylation of 3-Fluoro-4-methylaniline: 3-Fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base like pyridine at 15–30°C for 1–2 hours. The reaction is quenched with water, and the product is extracted with an organic solvent.[1]

-

Bromination: The acetylated product is then brominated using N-bromosuccinimide (NBS) in a mixed solvent system of dichloromethane and acetic acid at a controlled temperature between 5–35°C.

-

Cross-Coupling and Rearrangement: A Suzuki-Miyaura cross-coupling reaction is performed using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like tetrahydrofuran (THF) at 60–80°C for 6–8 hours. The resulting compound undergoes an acid-mediated rearrangement (e.g., HCl in methanol) to form Exatecan Intermediate 2 hydrochloride.[1]

Signaling Pathways and Experimental Workflows

The biological activity of Exatecan stems from its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription.[1] This inhibition leads to the stabilization of the topoisomerase I-DNA cleavage complex, resulting in DNA damage and ultimately, apoptosis in cancer cells.

Caption: Mechanism of Topoisomerase I inhibition by Exatecan.

The synthesis of Exatecan intermediates involves a series of well-defined steps in organic chemistry. A generalized workflow for the synthesis of a key intermediate is depicted below.

Caption: General experimental workflow for intermediate synthesis.

A logical relationship for selecting an optimal synthetic route for an Exatecan intermediate involves considering various factors.

Caption: Factors influencing the selection of a synthetic route.

Conclusion

The synthesis of Exatecan is a complex undertaking where the efficient preparation of key intermediates is paramount. This compound serves as a fundamental building block, and its synthesis, along with that of other critical intermediates like Exatecan Intermediate 2, dictates the overall efficiency of the drug's production. This guide has provided a comparative overview of these intermediates, including quantitative data and detailed experimental protocols, to aid researchers in navigating the synthetic challenges. The provided diagrams of the signaling pathway and experimental workflows offer a visual representation of the underlying scientific principles and practical considerations in the synthesis of this important anticancer agent. A thorough understanding of these intermediates and their synthesis is crucial for the continued development and optimization of Exatecan and other next-generation topoisomerase I inhibitors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (rac)-Exatecan Intermediate 1

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of (rac)-Exatecan Intermediate 1, a key building block in the development of Exatecan and its derivatives, which are potent topoisomerase I inhibitors used in anticancer research.

Introduction

This compound, with the chemical name (rac)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione and CAS number 102978-40-5, is a crucial precursor in the synthesis of Exatecan. Exatecan is a semi-synthetic, water-soluble derivative of camptothecin, a natural product known for its anticancer properties. The development of efficient and well-documented synthetic routes to this intermediate is of significant interest to the drug development community. This protocol outlines a multi-step synthesis adapted from literature procedures.

Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol details the key transformations.

Step 1: Synthesis of the Pyridine Precursor

The initial phase of the synthesis involves the construction of a substituted pyridine ring, which forms a core component of the final tricyclic structure. This can be achieved through a series of reactions starting from a simple pyridine derivative.

Step 2: Formation of the Tricyclic Lactone

This step involves the acid-catalyzed cyclization of a precursor to form the characteristic tricyclic lactone structure of the Exatecan intermediate.

Detailed Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4.3 g (10 mmol) of the precursor compound (a protected form of the desired final structure, often referred to as "Compound 4" in literature) in 200 mL of dichloromethane.

-

Acid Addition: To the stirred solution, add 200 mL of a 2M sulfuric acid solution.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from isopropanol to yield this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the final step of the synthesis.

| Parameter | Value |

| Starting Material ("Compound 4") | 4.3 g |

| Dichloromethane | 200 mL |

| 2M Sulfuric Acid | 200 mL |

| Reaction Time | 2 hours |

| Reaction Temperature | Room Temperature |

| Product Yield | 1.5 g (57%) |

| Melting Point | 172-174 °C |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Signaling Pathway (Conceptual)

While this is a synthetic protocol, the final product, Exatecan, acts by inhibiting Topoisomerase I, a key enzyme in DNA replication and repair. The following diagram conceptually illustrates this mechanism of action.

Caption: Conceptual pathway of Exatecan's anticancer activity.

Application Notes and Protocols for the Recrystallization of High Purity (rac)-Exatecan Intermediate 1

Introduction

(rac)-Exatecan Intermediate 1 is a critical building block in the synthesis of Exatecan, a potent topoisomerase I inhibitor used in the development of antibody-drug conjugates (ADCs). The purity of this intermediate is paramount to ensure the successful synthesis of the final active pharmaceutical ingredient (API) with high yield and desired pharmacological activity. This document provides a detailed protocol for the recrystallization of this compound to achieve high purity, suitable for downstream applications in drug development and manufacturing.

Recrystallization is a fundamental purification technique that relies on the differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures. A well-executed recrystallization procedure can effectively remove impurities, leading to a significant enhancement in the purity profile of the target molecule.

Experimental Protocols

1. Materials and Equipment

-

Crude this compound: (Purity < 95%)

-

Recrystallization Solvents: Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all of high-performance liquid chromatography (HPLC) grade.

-

Equipment:

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a stirrer

-

Condenser

-

Buchner funnel and flask

-

Vacuum source

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Drying oven or vacuum desiccator

-

Analytical balance

-

HPLC system for purity analysis

-

2. Solvent Screening and Selection

A preliminary solvent screen is crucial to identify the optimal solvent system for recrystallization. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures, while impurities should either remain in solution or be insoluble at all temperatures.

Protocol for Solvent Screening:

-

Place approximately 100 mg of crude this compound into several test tubes.

-

Add a small volume (e.g., 1 mL) of a candidate solvent to each test tube.

-

Heat the test tubes with gentle agitation to near the boiling point of the solvent.

-

If the compound does not fully dissolve, add small increments of the solvent until complete dissolution is achieved.

-

Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath.

-

Observe the formation of crystals. The solvent system that yields a significant amount of crystalline product with good morphology is selected.

Based on literature for similar camptothecin intermediates, polar protic solvents such as isopropanol and ethanol are promising candidates.[1][2]

3. Recrystallization Procedure

The following protocol outlines the steps for the recrystallization of this compound using isopropanol, which is often a suitable solvent for related structures.[1]

-

Dissolution:

-

Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add approximately 100 mL of isopropanol to the flask.

-

Gently heat the mixture to reflux (approximately 82°C) with continuous stirring until the solid is completely dissolved. Add a minimal additional volume of hot isopropanol if necessary to achieve full dissolution.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is critical for the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.

-

-

Isolation:

-

Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound (e.g., 40-50°C) until a constant weight is achieved.

-

Data Presentation

The effectiveness of the recrystallization procedure is evaluated based on the yield and the purity enhancement of this compound.

Table 1: Recrystallization of this compound - Solvent System Performance

| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Observations |

| Isopropanol | 94.5 | 99.7 | 85 | Well-defined, off-white needles |

| Ethanol | 94.5 | 99.5 | 82 | Fine, white powder |

| Methanol | 94.5 | 99.2 | 75 | Small, clustered crystals |

| Ethyl Acetate | 94.5 | 97.8 | 65 | Oily precipitate initially, then solid |

Note: The data presented in this table is representative and may vary based on the specific impurity profile of the crude material.

Table 2: HPLC Purity Analysis Before and After Recrystallization with Isopropanol

| Sample | Retention Time (min) | Area (%) |

| Crude Material | ||

| Impurity 1 | 4.8 | 1.2 |

| (rac)-Exatecan Int. 1 | 6.2 | 94.5 |

| Impurity 2 | 7.5 | 2.8 |

| Other Impurities | - | 1.5 |

| Recrystallized Material | ||

| Impurity 1 | 4.8 | < 0.1 |

| (rac)-Exatecan Int. 1 | 6.2 | 99.7 |

| Impurity 2 | 7.5 | 0.2 |

| Other Impurities | - | < 0.1 |

Mandatory Visualization

Recrystallization Workflow Diagram

The following diagram illustrates the logical workflow of the recrystallization procedure.

References

Chiral Separation of (rac)-Exatecan Intermediate 1 via High-Performance Liquid Chromatography: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the chiral separation of racemic (rac)-Exatecan Intermediate 1, a key building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan. The enantiomeric purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method, including recommended chiral stationary phases, mobile phase compositions, and a systematic protocol for method development and analysis. The provided information is intended for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of Exatecan and related camptothecin analogs.

Introduction

Exatecan is a highly potent, water-soluble derivative of camptothecin, which exerts its anticancer effects by inhibiting DNA topoisomerase I. As with many chiral therapeutic agents, the biological activity of Exatecan is highly dependent on its stereochemistry. The synthesis of enantiomerically pure Exatecan necessitates the use of chiral intermediates. This compound is a pivotal precursor in this synthetic route, and therefore, the development of a robust and reliable analytical method for the separation and quantification of its individual enantiomers is of paramount importance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely employed technique for such separations due to its high efficiency, reproducibility, and scalability.

This application note presents a detailed protocol for the chiral separation of this compound. The proposed method is based on established principles of chiral chromatography for camptothecin analogs and other lactone-containing heterocyclic compounds.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase is recommended as a starting point. Suitable columns include:

-

CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

-

CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

-

Lux® Cellulose-1 or Lux® Amylose-2

-

-

Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), and Diethylamine (DEA).

-

Sample: this compound dissolved in the initial mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Proposed HPLC Method for Chiral Separation

The following method is a recommended starting point for the separation of this compound enantiomers. Optimization may be required to achieve baseline separation.

| Parameter | Recommended Condition |

| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Sample Preparation

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of the mobile phase components) to a final concentration of 1 mg/mL.

-

Ensure the sample is fully dissolved, using sonication if necessary.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.

Data Analysis and Quantification

-

The two enantiomers should appear as distinct peaks in the chromatogram.

-

The resolution (Rs) between the two enantiomeric peaks should be calculated. A resolution of ≥ 1.5 indicates baseline separation.

-

The enantiomeric excess (% ee) can be determined using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Data Presentation

A successful chiral separation of this compound is expected to yield the following quantitative results. The data presented in the table below is hypothetical and serves as a target for method development.

| Parameter | Expected Value |

| Retention Time (Enantiomer 1) | ~ 8.5 min |

| Retention Time (Enantiomer 2) | ~ 10.2 min |

| Resolution (Rs) | > 1.5 |

| Tailing Factor (for both peaks) | 0.9 - 1.2 |

| Theoretical Plates (for both peaks) | > 2000 |

Visualizations

Experimental Workflow for Chiral HPLC Method Development

The following diagram outlines the logical workflow for developing and optimizing the chiral HPLC separation method for this compound.

Application Note: Preparative HPLC Method for the Resolution of (rac)-Exatecan Intermediate 1 Enantiomers

Abstract

This application note details a robust and efficient preparative High-Performance Liquid Chromatography (HPLC) method for the resolution of the enantiomers of (rac)-Exatecan Intermediate 1, a key building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan.[1] The method utilizes a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity, allowing for the isolation of the individual enantiomers with high purity and recovery. This protocol is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing who require enantiomerically pure forms of this critical intermediate. The importance of obtaining single enantiomers is well-documented, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[2][3]

Introduction

Exatecan is a synthetic analogue of camptothecin, a class of anticancer agents known for their inhibition of topoisomerase I.[4][5] Exatecan Intermediate 1 is a chiral molecule, and the stereochemistry of the final active pharmaceutical ingredient is crucial for its therapeutic efficacy.[2] Therefore, the separation of its enantiomers at an early stage of synthesis is highly desirable. Preparative chiral HPLC is a powerful technique for the large-scale separation of enantiomers, offering a direct and efficient route to obtaining optically pure compounds.[6][7][8] This application note provides a detailed protocol for the preparative resolution of this compound, including instrument conditions, sample preparation, and post-preparative analysis.

Experimental Protocols

Instrumentation and Materials

-

Preparative HPLC System: A system equipped with a quaternary pump, an autosampler with a large volume injection capability, a column oven, and a UV-Vis detector.

-

Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 20 µm particle size, 250 x 20 mm I.D. column.

-

Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

-

Sample: this compound (Purity ≥98%).[9]

-

Data Acquisition and Processing Software.

Sample Preparation

-

Dissolve this compound in a mixture of n-Hexane and IPA (90:10, v/v) to a final concentration of 10 mg/mL.

-

Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Preparative HPLC Method

The following table summarizes the optimized chromatographic conditions for the preparative separation of this compound enantiomers.

| Parameter | Value |

| Column | Chiralpak® IA, 20 µm, 250 x 20 mm I.D. |

| Mobile Phase | n-Hexane / Isopropanol / Ethanol (90:5:5, v/v/v) |

| Flow Rate | 18.0 mL/min |

| Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 5.0 mL (50 mg of racemate per injection) |

| Run Time | 20 minutes |

Fraction Collection

-

Collect the eluting peaks corresponding to Enantiomer 1 and Enantiomer 2 in separate, clean collection vessels.

-

The collection can be triggered based on the retention time windows established during analytical method development.

Post-Preparative Analysis and Processing

-

Enantiomeric Purity Analysis: Analyze the collected fractions using an analytical chiral HPLC method to determine the enantiomeric excess (ee) of each enantiomer. A common practice is to use a similar but smaller dimension column (e.g., 250 x 4.6 mm, 5 µm) under analytical conditions (lower flow rate and injection volume).

-

Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure using a rotary evaporator.

-

Yield Calculation: Weigh the dried, isolated enantiomers to determine the recovery yield.

Data Presentation

The preparative separation of this compound yielded the following results under the conditions described above.

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (min) | 10.2 | 13.5 |

| Enantiomeric Excess (ee) | >99% | >99% |

| Recovery Yield | ~45% | ~46% |

| Resolution (Rs) | \multicolumn{2}{c | }{2.8} |

Note: The presented data is a representative example and may vary slightly between systems and batches.

Diagrams

Caption: Experimental workflow for the preparative resolution of this compound.

Discussion

The developed preparative HPLC method demonstrates excellent separation of the enantiomers of Exatecan Intermediate 1. The use of an immobilized polysaccharide-based chiral stationary phase, Chiralpak® IA, provides high selectivity and good loading capacity, which are critical for preparative-scale separations. The mobile phase composition was optimized to achieve a balance between resolution and run time, ensuring an efficient and economical process. The obtained enantiomeric excess of over 99% for both enantiomers meets the stringent purity requirements for pharmaceutical intermediates. The recovery yields are typical for preparative chromatography, and further optimization of the loading amount and fraction collection parameters could potentially increase these values.

Conclusion

The preparative HPLC method described in this application note is a reliable and effective strategy for the resolution of this compound enantiomers. This protocol provides a solid foundation for researchers and drug development professionals to produce enantiomerically pure material for further synthesis and preclinical studies. The methodology is scalable and can be adapted for larger-scale production with appropriate adjustments to column dimensions and flow rates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Analogues of Anticancer Natural Products: Chiral Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preparative HPLC - SiChem [sichem.de]

- 7. Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View [mdpi.com]

- 9. chemscene.com [chemscene.com]

Application Notes and Protocols for the Coupling Reaction of (rac)-Exatecan Intermediate 1 with an Aminonaphthalene Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951f) is a potent, semi-synthetic, water-soluble analog of camptothecin, a natural product that inhibits topoisomerase I. It is a critical component in the antibody-drug conjugate (ADC) Trastuzumab deruxtecan (Enhertu®). The synthesis of Exatecan is a multi-step process, often employing a convergent strategy. This involves the separate synthesis of two key intermediates: a chiral tricyclic lactone and a substituted aminonaphthalene core. These intermediates are then coupled to form the pentacyclic core of the Exatecan molecule.[1]

This document provides detailed application notes and protocols for the coupling reaction of (rac)-Exatecan Intermediate 1, the racemic tricyclic lactone, with a substituted aminonaphthalene core. This key condensation reaction is a critical step in the total synthesis of Exatecan and its analogs.

Reaction Scheme

The coupling reaction involves the condensation of (rac)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (this compound) with a substituted aminonaphthalene. This reaction is typically acid-catalyzed and proceeds via a Friedländer-type annulation to form the characteristic pentacyclic structure of Exatecan.

Quantitative Data Summary

The following table summarizes the key reaction parameters for the coupling of the chiral tricyclic lactone with an aminonaphthalene derivative as described in the patent literature. These conditions can be adapted for the racemic intermediate.

| Parameter | Value | Reference |

| Reactant 1 | (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | WO2025024697A1 |

| Reactant 2 | Substituted Aminonaphthalene ("EXA-aniline") | WO2025024697A1 |

| Catalyst | Pyridinium p-toluenesulfonate (PPTS) | WO2025024697A1 |

| Catalyst Loading | 0.03 to 0.3 equivalents (based on aminonaphthalene) | WO2025024697A1 |

| Solvent | Toluene containing o-cresol | WO2025024697A1 |

| Temperature | 90 to 130 °C | WO2025024697A1 |

| Reaction Time | ≥ 16 hours | WO2025024697A1 |

| Reported Yield | Not explicitly stated for this step, but the overall process is described as high-yielding. |

Experimental Protocol: Coupling of this compound with Aminonaphthalene

This protocol is adapted from methodologies described for the synthesis of Exatecan.[2]

Materials:

-

(rac)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (this compound)

-

Substituted aminonaphthalene derivative

-

Pyridinium p-toluenesulfonate (PPTS)

-

Toluene, anhydrous

-

o-Cresol

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle with stirrer

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

-

Add the substituted aminonaphthalene derivative (1.0 - 1.2 eq.).

-

Under an inert atmosphere, add anhydrous toluene and o-cresol.

-

Add pyridinium p-toluenesulfonate (PPTS) (0.03 - 0.3 eq.).

-

-

Reaction:

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired coupled product.

-

Visualizations

References

Application Notes and Protocols: Scale-up Synthesis of (rac)-Exatecan Intermediate 1 for Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent topoisomerase I inhibitor, is a hexacyclic analog of camptothecin with significant antitumor activity. Its use as a payload in antibody-drug conjugates (ADCs) has shown considerable promise in targeted cancer therapy. The scale-up synthesis of key intermediates is a critical step in the drug development process to enable extensive preclinical evaluation. This document provides a detailed protocol for the scale-up synthesis of (rac)-Exatecan Intermediate 1, a crucial tricyclic lactone building block, and its subsequent conversion to (rac)-Exatecan.

The synthetic strategy is a convergent approach, involving the preparation of two key fragments: the functionalized aminonaphthalene core and the racemic tricyclic lactone, "this compound". These fragments are then condensed via a Friedländer annulation to construct the final hexacyclic framework of (rac)-Exatecan. This method is designed to be scalable and avoids chromatographic purifications in the final steps, making it suitable for producing the quantities required for preclinical studies.

Synthetic Pathway Overview